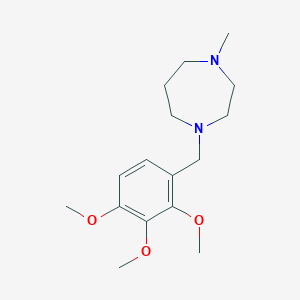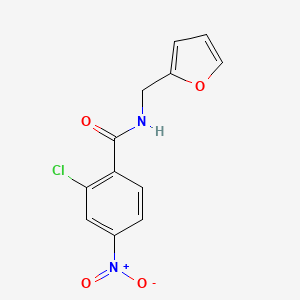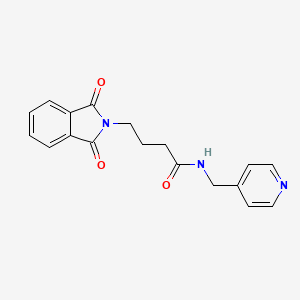![molecular formula C17H12N2O3 B5740840 2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, commonly known as FM-PQQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. FM-PQQ is a redox cofactor that is involved in several biological processes, including energy metabolism, cellular signaling, and gene expression.
Mecanismo De Acción
FM-PQQ acts as a redox cofactor and is involved in several biological processes, including energy metabolism, cellular signaling, and gene expression. It works by donating electrons to enzymes involved in these processes, which helps to increase their activity.
Biochemical and Physiological Effects:
FM-PQQ has been shown to have several biochemical and physiological effects, including increased mitochondrial biogenesis, improved energy metabolism, and increased antioxidant activity. It has also been shown to improve cognitive function and reduce inflammation in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FM-PQQ in lab experiments is its ability to improve mitochondrial function and increase energy metabolism. However, one of the main limitations is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on FM-PQQ, including its potential use in the treatment of neurodegenerative diseases, its role in cellular signaling pathways, and its potential use as an antioxidant in the food industry. Additionally, further studies are needed to determine the optimal dosage and administration of FM-PQQ for therapeutic use.
Métodos De Síntesis
FM-PQQ is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2-(2-furylmethyl)-4,5-dimethoxy-3-methyl-1H-pyrrole. This intermediate is then reacted with anthranilic acid to form FM-PQQ.
Aplicaciones Científicas De Investigación
FM-PQQ has been extensively studied for its potential use in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. It has also been shown to have antioxidant properties and can improve cognitive function in animals.
Propiedades
IUPAC Name |
2-(furan-2-ylmethyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-10-14-15(12-6-2-3-7-13(12)18-10)17(21)19(16(14)20)9-11-5-4-8-22-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOGVCSBAIYYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-ylmethyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)

![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)


![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)



![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)

![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)